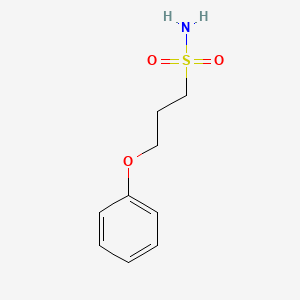

3-Phenoxypropane-1-sulfonamide

Beschreibung

3-Phenoxypropane-1-sulfonamide is an organosulfur compound characterized by a propane backbone with a phenoxy group attached to the third carbon and a sulfonamide moiety at the first carbon. Notably, it is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or industrial viability . Derivatives of this compound, such as N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-3-phenoxypropane-1-sulfonamide, are actively researched, indicating ongoing interest in its structural framework for drug development .

Eigenschaften

Molekularformel |

C9H13NO3S |

|---|---|

Molekulargewicht |

215.27 g/mol |

IUPAC-Name |

3-phenoxypropane-1-sulfonamide |

InChI |

InChI=1S/C9H13NO3S/c10-14(11,12)8-4-7-13-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |

InChI-Schlüssel |

ZFJDQEQBEQPYJM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)OCCCS(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxypropane-1-sulfonamide typically involves the reaction of phenoxypropane with sulfonyl chloride in the presence of a base. The reaction proceeds through the nucleophilic attack of the amine group on the sulfonyl chloride, forming the sulfonamide bond . The general reaction can be represented as follows:

Phenoxypropane+Sulfonyl Chloride→3-Phenoxypropane-1-sulfonamide

Industrial Production Methods

In industrial settings, the production of sulfonamides, including 3-Phenoxypropane-1-sulfonamide, often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenoxypropane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form amines.

Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenoxypropane derivatives.

Wissenschaftliche Forschungsanwendungen

3-Phenoxypropane-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antibacterial and antifungal properties.

Industry: Utilized in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 3-Phenoxypropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 3-Phenoxypropane-1-sulfonamide and related compounds:

Functional Group Impact on Properties

- Sulfonamide vs. In contrast, sulfonic acids (e.g., 3-(Cyclohexylamino)-1-propanesulfonic acid) are strongly acidic (pKa ~1–2) and often used as buffering agents .

- Aromatic Modifications: Substituting the phenoxy group with electron-withdrawing groups (e.g., trifluoromethyl in 3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonamide) enhances electrophilicity and resistance to oxidative degradation, making it more suitable for bioactive molecule design .

Biologische Aktivität

3-Phenoxypropane-1-sulfonamide is a sulfonamide compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. This article reviews its mechanism of action, biochemical interactions, and potential applications in medicinal chemistry.

The primary mechanism of action for 3-Phenoxypropane-1-sulfonamide involves its role as a competitive inhibitor of dihydropteroate synthase, an enzyme critical in the bacterial synthesis of folic acid. By mimicking the structure of natural substrates, this compound binds to the active site of the enzyme, effectively blocking its function and leading to a decrease in folic acid production. This inhibition disrupts bacterial DNA synthesis and cell division, ultimately inhibiting bacterial growth.

3-Phenoxypropane-1-sulfonamide exhibits several notable biochemical properties:

- Interactions with Enzymes : It interacts specifically with enzymes involved in the sulfonamide metabolic pathway, particularly dihydropteroate synthase. This interaction is crucial for its antibacterial activity.

- Cellular Effects : The compound influences cellular processes by interfering with signaling pathways and gene expression. The reduction in folic acid levels due to enzyme inhibition impacts DNA synthesis and cellular proliferation.

Pharmacokinetics

The pharmacokinetics of this compound involve the following processes:

- Absorption : Generally well absorbed in the gastrointestinal tract when administered orally.

- Distribution : Distributed throughout body tissues, where it can exert its biological effects.

- Metabolism and Excretion : Metabolized via hepatic pathways with renal excretion as a primary route for elimination.

Case Studies

Recent studies have explored the effectiveness of 3-Phenoxypropane-1-sulfonamide against various bacterial strains:

- Antibacterial Efficacy : In vitro studies demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it showed effective inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections .

- Enzyme Inhibition Studies : Kinetic studies revealed that 3-Phenoxypropane-1-sulfonamide acts as a potent inhibitor of dihydropteroate synthase, with IC50 values indicating strong binding affinity. This suggests that modifications to the sulfonamide group could enhance its inhibitory effects further .

Applications

The applications of 3-Phenoxypropane-1-sulfonamide extend beyond basic research into potential therapeutic uses:

- Medicinal Chemistry : As a building block for synthesizing various pharmaceuticals, particularly those targeting bacterial infections.

- Biological Studies : Employed in research investigating enzyme inhibition mechanisms and protein interactions.

- Industrial Use : Utilized in producing specialty chemicals and materials due to its unique chemical properties .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Mechanism of Action | Competitive inhibition of dihydropteroate synthase |

| Target Enzyme | Dihydropteroate synthase |

| Biochemical Pathway | Disruption of folic acid synthesis |

| Pharmacokinetics | Well absorbed, distributed widely, metabolized in liver, excreted via kidneys |

| Antibacterial Activity | Effective against E. coli and S. aureus |

| IC50 Values | Indicates strong binding affinity for target enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.